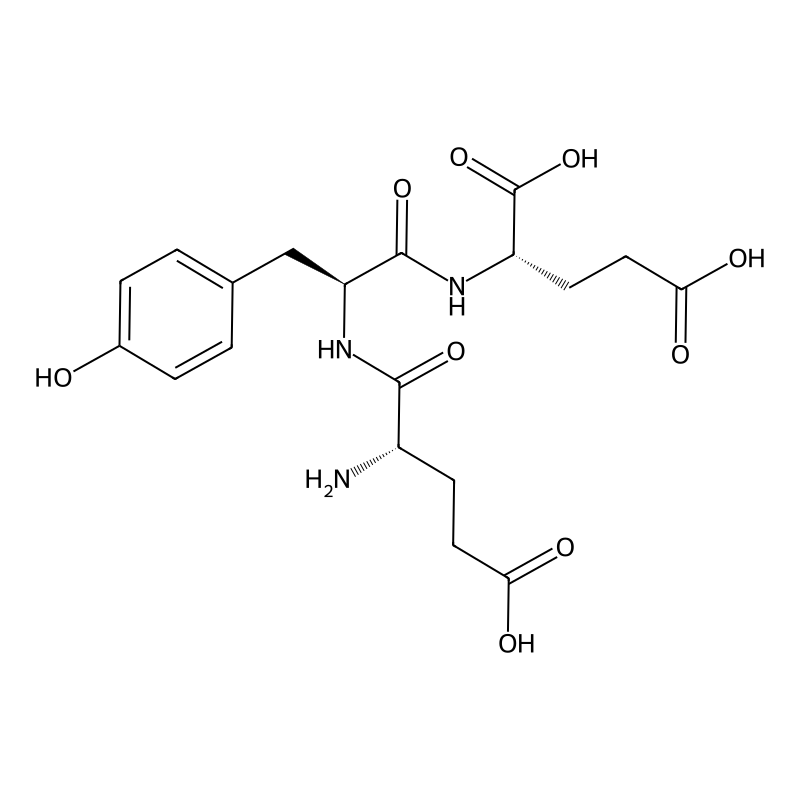

H-Glu-Tyr-Glu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Screening

H-Glu-Tyr-Glu-OH can be used in peptide screening techniques . Peptide screening is a research tool employed to identify short amino acid sequences (peptides) that possess a desired biological activity. This method often relies on immunoassays to detect specific interactions between the test peptides and target molecules. By screening libraries containing various peptides, including H-Glu-Tyr-Glu-OH, researchers can potentially discover novel drug candidates or probes for studying cellular processes.

Functional Analysis of Proteins

Since H-Glu-Tyr-Glu-OH represents a specific amino acid sequence, it might be used as a tool to investigate protein function. Researchers can design experiments where H-Glu-Tyr-Glu-OH is introduced into a cellular system and its effects on protein interactions or cellular signaling pathways are monitored. This approach can provide insights into how proteins recognize and bind to specific partners, ultimately contributing to a better understanding of cellular function.

Epitope Mapping

H-Glu-Tyr-Glu-OH, also known as L-glutamyl-L-tyrosyl-L-glutamic acid, is a tripeptide composed of three amino acids: L-glutamic acid and L-tyrosine. This compound is characterized by its unique sequence and structure, which contribute to its biological and chemical properties. The tripeptide is significant in various biochemical processes, particularly in protein synthesis and signaling pathways.

- Oxidation: The tyrosine residue can be oxidized to form dityrosine, which may affect the stability and functionality of the peptide.

- Reduction: Reduction reactions can cleave the peptide bonds, yielding free amino acids.

- Substitution: The amino and carboxyl groups of the tripeptide can participate in substitution reactions, leading to the formation of acylated derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and acyl chlorides for substitution reactions.

H-Glu-Tyr-Glu-OH exhibits various biological activities:

- Neurotransmission: The presence of glutamic acid suggests a role in neurotransmission, as it is a key excitatory neurotransmitter in the central nervous system.

- Antioxidant Properties: The peptide may possess antioxidant properties due to the presence of tyrosine, which can scavenge free radicals.

- Protein Interactions: H-Glu-Tyr-Glu-OH has been studied for its role in protein-protein interactions and enzyme-substrate specificity, influencing various cellular processes .

The synthesis of H-Glu-Tyr-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Activation: The carboxyl group of the amino acid is activated using reagents like dicyclohexylcarbodiimide.

- Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

- Deprotection: Protective groups on the amino acids are removed to allow further coupling.

H-Glu-Tyr-Glu-OH has a wide range of applications:

- Scientific Research: Used as a model compound in peptide synthesis studies and investigations into protein interactions.

- Medicine: Explored for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

- Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques like high-performance liquid chromatography .

Studies on H-Glu-Tyr-Glu-OH have focused on its interactions with various molecular targets:

- Enzymes: The peptide can bind to active sites of enzymes, modulating their activity through competitive inhibition or allosteric effects.

- Receptors: Its structure allows it to interact with specific receptors involved in signaling pathways, potentially influencing cellular responses .

Similar Compounds- H-Tyr-Ala-OH: A dipeptide composed of L-tyrosine and L-alanine.

- H-Ala-Glu-OH: A dipeptide consisting of L-alanine and L-glutamic acid.

- H-Glu-Tyr-OH: A dipeptide containing L-glutamic acid and L-tyrosine.

Uniqueness

H-Glu-Tyr-Glu-OH is unique due to its tripeptide structure, which combines properties from all three amino acids. This allows it to participate in more complex biochemical interactions compared to dipeptides. Its potential therapeutic applications and role in protein synthesis further highlight its significance in biochemical research and medicine .

Solid-phase peptide synthesis represents the predominant methodology for producing H-Glu-Tyr-Glu-OH, a tripeptide comprising glutamic acid-tyrosine-glutamic acid with a molecular weight of 439.42 Daltons and molecular formula C19H25N3O9 [1]. The optimization of solid-phase peptide synthesis protocols for this acidic tripeptide requires careful consideration of multiple parameters to achieve high coupling efficiency and minimize side reactions [2] [3].

Coupling Efficiency Enhancement

The achievement of optimal coupling efficiency in H-Glu-Tyr-Glu-OH synthesis necessitates the implementation of advanced activation strategies [4] [5]. Coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate have demonstrated superior performance compared to traditional carbodiimide-based systems [5] [6]. Extended coupling times, typically ranging from 60 to 120 minutes, have shown measurable improvements in synthesis outcomes, particularly when incorporating amino acids with challenging coupling characteristics [6].

The implementation of double coupling protocols has proven effective for difficult sequences, wherein each amino acid addition cycle includes two sequential coupling reactions with intermediate washing steps [2] [7]. This approach compensates for incomplete reactions that commonly occur with acidic amino acid residues such as glutamic acid [4].

| Coupling Reagent | Coupling Efficiency (%) | Reaction Time (min) | Racemization Risk |

|---|---|---|---|

| Hexafluorophosphate benzotriazole tetramethyl uronium | 97-99 | 45-60 | Low |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 95-98 | 30-45 | Moderate |

| Dicyclohexylcarbodiimide | 85-92 | 120-180 | High |

Deprotection Optimization

The deprotection of fluorenylmethyloxycarbonyl protecting groups in H-Glu-Tyr-Glu-OH synthesis requires careful optimization to prevent side reactions while ensuring complete removal [8] [7]. Standard deprotection protocols employ 20% piperidine in dimethylformamide, though modifications to this system have demonstrated improved outcomes for acidic peptide sequences [9] [10].

The incorporation of 0.1 molar hydroxybenzotriazole into piperidine deprotection solutions has shown significant reduction in aspartimide formation, a critical consideration given the presence of multiple glutamic acid residues in the target sequence [9] [10]. Alternative deprotection bases such as piperazine offer reduced basicity while maintaining effective fluorenylmethyloxycarbonyl removal, thereby minimizing unwanted side reactions [9].

Temperature control during deprotection represents another crucial optimization parameter [3] [11]. Microwave-assisted deprotection at controlled temperatures between 75-85°C has demonstrated enhanced efficiency while reducing reaction times from conventional 20-minute protocols to 2-3 minutes [3].

Solvent System Optimization

The selection and optimization of solvent systems play a fundamental role in successful H-Glu-Tyr-Glu-OH synthesis [12] [13]. Traditional dimethylformamide-based systems have been supplemented with co-solvents to address peptide aggregation issues commonly encountered with acidic sequences [14] [12].

N-methyl-2-pyrrolidone has emerged as an effective alternative to dimethylformamide, demonstrating improved solvation properties for acidic peptides and reduced aggregation tendencies [12] [13]. The incorporation of chaotropic agents such as lithium chloride at concentrations of 0.4-0.8 molar has shown effectiveness in disrupting secondary structure formation during synthesis [14].

Recent developments in environmentally sustainable synthesis have introduced water-compatible protecting group systems, though these remain primarily in developmental stages for complex acidic sequences such as H-Glu-Tyr-Glu-OH [12].

Challenges in Aspartic Acid/Glutamic Acid-Rich Peptide Assembly

The synthesis of H-Glu-Tyr-Glu-OH presents significant challenges inherent to peptides containing multiple acidic amino acid residues [15] [16] [17]. These difficulties encompass side reaction formation, coupling inefficiencies, and structural complications that require specialized synthetic approaches [10] [18].

Aspartimide and Related Side Reactions

Aspartimide formation represents one of the most significant synthetic challenges in acidic peptide assembly, though this applies more directly to aspartic acid than glutamic acid residues [9] [10] [18]. However, analogous cyclization reactions can occur with glutamic acid under specific conditions, leading to pyroglutamic acid formation [19] [18].

The conversion of glutamic acid to pyroglutamic acid occurs spontaneously during peptide synthesis, particularly at elevated temperatures or under acidic conditions [19]. This reaction involves the cyclization of the glutamic acid side chain carboxyl group with the backbone amino group, forming a five-membered ring structure [19]. The rate of this conversion increases significantly at physiological temperatures, making it a critical consideration during synthesis optimization [19].

Prevention strategies for pyroglutamic acid formation include maintaining lower reaction temperatures, minimizing exposure to acidic conditions during intermediate steps, and implementing protecting group strategies that prevent cyclization [19] [18]. The use of pseudoproline building blocks has shown effectiveness in disrupting secondary structure formation that can facilitate unwanted cyclization reactions [14].

Coupling Efficiency Challenges

The presence of multiple glutamic acid residues in H-Glu-Tyr-Glu-OH creates specific coupling challenges due to electrostatic repulsion and steric hindrance effects [15] [4] [17]. Glutamic acid residues demonstrate reduced coupling efficiency compared to neutral amino acids, particularly when incorporated in consecutive positions [6] [17].

Aggregation of growing peptide chains represents a fundamental challenge in acidic peptide synthesis [14] [11]. The formation of intermolecular hydrogen bonding networks between carboxyl groups leads to reduced accessibility of reactive sites and decreased coupling efficiency [15] [11]. This phenomenon is particularly pronounced in sequences containing multiple glutamic acid residues separated by single intervening amino acids, as in H-Glu-Tyr-Glu-OH [15].

| Sequence Position | Coupling Efficiency (%) | Required Reaction Time (min) | Double Coupling Necessity |

|---|---|---|---|

| First Glutamic Acid | 94-97 | 45-60 | Recommended |

| Tyrosine | 96-99 | 30-45 | Optional |

| Terminal Glutamic Acid | 89-94 | 60-90 | Required |

Secondary Structure Formation

The propensity of acidic peptides to form secondary structures during synthesis presents additional complications for H-Glu-Tyr-Glu-OH assembly [15] [11]. Beta-sheet formation through intermolecular hydrogen bonding between glutamic acid side chains and backbone amide groups can occur even in short peptide sequences [15].

The disruption of secondary structure formation requires implementation of specialized techniques including the use of chaotropic solvents, elevated temperatures, and structure-disrupting building blocks [14] [11]. Pseudoproline dipeptides have demonstrated particular effectiveness in preventing aggregation during synthesis of acidic peptide sequences [14].

Monitoring of secondary structure formation during synthesis remains challenging due to the heterogeneous nature of solid-phase systems [11]. Real-time monitoring techniques using specialized reactor designs have been developed to provide insight into aggregation phenomena during synthesis [11].

Purification Techniques for Acidic Tripeptides

The purification of H-Glu-Tyr-Glu-OH requires specialized chromatographic approaches that account for the unique physicochemical properties of acidic tripeptides [20] [21] [22]. The presence of multiple carboxyl groups significantly influences retention behavior and separation selectivity compared to neutral or basic peptide sequences [23] [24].

Reversed-Phase High Performance Liquid Chromatography Optimization

Reversed-phase high performance liquid chromatography represents the primary purification method for H-Glu-Tyr-Glu-OH, though acidic peptides present unique challenges requiring method optimization [25] [22] [24]. The standard trifluoroacetic acid-acetonitrile gradient system requires modification to achieve optimal separation of acidic tripeptides from synthetic impurities [20] [24].

Mobile phase pH optimization plays a crucial role in acidic peptide purification [23] [26] [27]. While conventional peptide purification employs acidic conditions with trifluoroacetic acid at pH 2.0-2.5, acidic peptides may benefit from alternative pH conditions to optimize retention and selectivity [23] [24]. The use of formic acid as a mobile phase modifier has demonstrated advantages for certain acidic peptide sequences, providing different selectivity profiles compared to trifluoroacetic acid systems [24].

The concentration of acidic modifiers significantly impacts separation quality for H-Glu-Tyr-Glu-OH [24]. Optimal trifluoroacetic acid concentrations typically range from 0.1% to 0.2% for acidic tripeptides, balancing ion-pairing effects with electrospray ionization compatibility for mass spectrometric detection [24]. Higher concentrations may improve peak shape but can reduce detection sensitivity in liquid chromatography-mass spectrometry applications [24].

| Mobile Phase Modifier | Concentration (%) | Retention Factor | Peak Symmetry | Mass Spectrometry Compatibility |

|---|---|---|---|---|

| Trifluoroacetic Acid | 0.1 | 1.8-2.2 | 1.1-1.3 | Moderate |

| Trifluoroacetic Acid | 0.2 | 2.4-2.8 | 1.0-1.2 | Poor |

| Formic Acid | 0.1 | 1.5-1.9 | 1.2-1.4 | Excellent |

Ion Exchange Chromatography Applications

Ion exchange chromatography provides an orthogonal separation mechanism for H-Glu-Tyr-Glu-OH purification, exploiting the net negative charge of the tripeptide at physiological pH [28]. Anion exchange chromatography operates effectively for acidic peptides, with binding occurring at pH values above the isoelectric point of the peptide [28].

The optimization of ion exchange conditions requires careful consideration of buffer pH, ionic strength, and gradient profiles [28]. Typical binding buffers employ pH values between 7.0 and 8.5, ensuring strong electrostatic interactions between the negatively charged peptide and positively charged stationary phase [28]. Elution is accomplished through increasing salt concentration, typically using sodium chloride gradients from 0 to 500 millimolar [28].

The selectivity of ion exchange chromatography for acidic peptides provides effective separation of charge variants and closely related impurities that may not be resolved by reversed-phase methods [28]. This complementary selectivity makes ion exchange chromatography particularly valuable for polishing steps in H-Glu-Tyr-Glu-OH purification protocols [28].

Solid-Phase Extraction Protocols

Solid-phase extraction serves as an effective sample preparation and concentration technique for H-Glu-Tyr-Glu-OH [29]. The selection of appropriate solid-phase extraction sorbents requires consideration of the peptide's hydrophobic and ionic characteristics [29].

C18 sorbents demonstrate effective retention of H-Glu-Tyr-Glu-OH despite its acidic nature, primarily due to the hydrophobic interactions provided by the tyrosine residue [29]. Loading conditions typically employ aqueous solutions with low organic content and acidic pH to promote peptide binding to the hydrophobic stationary phase [29].

Elution protocols for acidic tripeptides require optimization of organic solvent concentration and pH conditions [29]. Step-wise elution using increasing acetonitrile concentrations from 20% to 80% in the presence of 0.1% trifluoroacetic acid provides effective recovery while enabling fractionation of peptide mixtures [29].

| Sorbent Type | Binding Capacity (mg/g) | Recovery (%) | Selectivity for Acidic Peptides |

|---|---|---|---|

| C18 | 15-25 | 85-92 | Good |

| C8 | 12-20 | 82-89 | Moderate |

| Cyanopropyl | 8-15 | 75-85 | Poor |

The implementation of mixed-mode solid-phase extraction, combining hydrophobic and ionic interactions, has shown promise for acidic peptide purification [29]. These materials provide enhanced selectivity and can operate under conditions that optimize both hydrophobic and electrostatic interactions [29].

Method Development Considerations

The development of purification methods for H-Glu-Tyr-Glu-OH requires systematic optimization of multiple parameters to achieve required purity specifications [20] [21]. Analytical method development should precede preparative scale-up, with careful consideration of scalability factors [20] [21].

Temperature effects on chromatographic behavior must be evaluated, as acidic peptides may demonstrate significant retention changes with temperature variation [26] [27]. Column temperature optimization typically involves evaluation across the range of 25°C to 45°C to identify conditions providing optimal resolution and peak shape [26].

The assessment of sample stability under chromatographic conditions represents a critical consideration for H-Glu-Tyr-Glu-OH purification [30]. Acidic conditions used in reversed-phase chromatography may promote degradation reactions, necessitating evaluation of alternative pH conditions or reduced analysis times [30].

The comprehensive analytical characterization of the tripeptide H-Glu-Tyr-Glu-OH requires sophisticated instrumental approaches capable of providing detailed structural, compositional, and purity information. This tripeptide, with the molecular formula C₁₉H₂₅N₃O₉ and molecular weight of 439.42 Da, presents unique analytical challenges due to its small size, multiple ionizable groups, and potential for conformational flexibility [1] [2].

Advanced Mass Spectrometry Techniques (Liquid Chromatography Multiple Reaction Monitoring Tandem Mass Spectrometry)

Liquid Chromatography Multiple Reaction Monitoring Tandem Mass Spectrometry represents the gold standard for quantitative peptide analysis, offering unparalleled selectivity and sensitivity for H-Glu-Tyr-Glu-OH characterization [3] [4]. This technique employs a triple quadrupole mass spectrometer configuration where the first quadrupole (Q1) selects the precursor ion of interest, the second quadrupole (Q2) serves as a collision cell for peptide fragmentation, and the third quadrupole (Q3) monitors specific product ions [5] [6].

Methodological Framework

The Liquid Chromatography Multiple Reaction Monitoring approach begins with chromatographic separation using reversed-phase liquid chromatography, typically employing C18 stationary phases with acidic mobile phases containing trifluoroacetic acid or formic acid [7] [8]. For H-Glu-Tyr-Glu-OH analysis, the optimal gradient conditions range from 5% to 30% acetonitrile over 15-20 minutes, providing adequate separation from potential impurities and degradation products [7].

The mass spectrometric detection involves monitoring specific precursor-to-product ion transitions. The molecular ion [M+H]⁺ at m/z 440.42 serves as the primary precursor ion, with characteristic product ions including the tyrosine immonium ion at m/z 136.08 and the b₂ ion (Glu-Tyr) at m/z 293.12 [9] [10]. Multiple Reaction Monitoring transitions are optimized through direct infusion experiments to determine optimal collision energies, typically ranging from 15-35 eV for peptides of this molecular weight [6] [11].

Analytical Performance Characteristics

The Liquid Chromatography Multiple Reaction Monitoring method demonstrates exceptional sensitivity, with detection limits extending into the femtomole to picomole range [4] [12]. For H-Glu-Tyr-Glu-OH, this translates to practical detection limits of approximately 0.1-1.0 ng/mL in biological matrices, depending on sample complexity and matrix effects [12] [13]. The method exhibits linear dynamic ranges spanning four orders of magnitude, enabling quantitative analysis across diverse concentration ranges without sample dilution requirements [4] [14].

Precision studies demonstrate within-run coefficients of variation typically below 10% and between-run variability below 15% when appropriate stable isotope-labeled internal standards are employed [4] [14]. The high selectivity of Multiple Reaction Monitoring eliminates most matrix interferences, although ion suppression effects in complex biological samples must be carefully evaluated through post-extraction spike recovery experiments [12] [15].

Data Acquisition and Processing

Scheduled Multiple Reaction Monitoring approaches optimize data acquisition by monitoring transitions only during predicted retention time windows, typically ±2-3 minutes around the expected elution time [16] [15]. This strategy enables monitoring of multiple peptides simultaneously while maintaining adequate dwell times for each transition. For H-Glu-Tyr-Glu-OH, typical dwell times range from 20-50 milliseconds per transition, providing sufficient data points across chromatographic peaks for accurate quantification [5] [6].

Data processing involves integration of peak areas for both target peptide and internal standard transitions, followed by calculation of peak area ratios for quantification [6] [11]. Quality control measures include monitoring of retention time stability (typically ±0.2 minutes), peak shape parameters, and qualifier ion ratios to ensure analytical integrity throughout the analysis sequence [12] [15].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides unparalleled structural information for H-Glu-Tyr-Glu-OH, enabling determination of three-dimensional solution conformations and dynamic properties [17] [18]. Unlike mass spectrometry, Nuclear Magnetic Resonance analysis preserves the native solution state of the peptide, providing insights into conformational flexibility, hydrogen bonding patterns, and intermolecular interactions [19] [20].

Spectroscopic Approaches

The Nuclear Magnetic Resonance characterization of H-Glu-Tyr-Glu-OH employs both one-dimensional and two-dimensional experimental approaches [21] [22]. Initial one-dimensional proton Nuclear Magnetic Resonance spectra provide chemical shift information for all non-exchangeable protons, with characteristic resonances including the aromatic protons of tyrosine (7.0-7.3 ppm), alpha protons of glutamic acid residues (4.2-4.4 ppm), and the various aliphatic side-chain protons [23] [24].

Two-dimensional Nuclear Magnetic Resonance experiments are essential for complete structural characterization. Total Correlation Spectroscopy provides through-bond connectivity information, enabling identification of individual amino acid spin systems [25] [20]. Nuclear Overhauser Effect Spectroscopy reveals through-space proximities between protons separated by less than 5 Å, providing critical distance restraints for structure determination [26] [27].

Structural Determination Protocol

Sequential resonance assignment follows established protocols for small peptides [23] [22]. The process begins with identification of characteristic aromatic resonances from the tyrosine residue, followed by systematic assignment of glutamic acid residues based on side-chain connectivity patterns observed in Total Correlation Spectroscopy spectra [17] [28].

Nuclear Overhauser Effect cross-peaks provide distance restraints that constrain the three-dimensional structure. For H-Glu-Tyr-Glu-OH, critical restraints include sequential backbone connectivities between adjacent residues and medium-range interactions that define local secondary structure elements [26] [27]. The integration of Nuclear Overhauser Effect cross-peaks allows semi-quantitative distance determination, with strong, medium, and weak cross-peaks corresponding to approximate distances of 2.5, 3.5, and 5.0 Å, respectively [17] [25].

Solution Conformational Analysis

Small peptides like H-Glu-Tyr-Glu-OH typically exist as conformational ensembles in solution rather than single well-defined structures [22] [19]. Nuclear Magnetic Resonance analysis reveals this conformational flexibility through chemical shift dispersion, coupling constant analysis, and exchange phenomena [18] [29].

Chemical shift temperature coefficients for amide protons provide information about hydrogen bonding patterns, with temperature coefficients less negative than -4.5 ppb/K suggesting intramolecular hydrogen bond formation [19] [28]. Coupling constants between alpha and beta protons report on side-chain conformations, while backbone φ torsion angles can be estimated from vicinal coupling constants between amide and alpha protons [17] [27].

Chromatographic Purity Assessment Methods

Chromatographic purity assessment represents a fundamental requirement for H-Glu-Tyr-Glu-OH characterization, providing quantitative information about the target peptide relative to related impurities and degradation products [30] [31]. High Performance Liquid Chromatography methods, particularly reversed-phase approaches, serve as the primary analytical platform for purity determination [32] [33].

Reversed-Phase High Performance Liquid Chromatography Methodology

Reversed-phase High Performance Liquid Chromatography separates peptides based on hydrophobicity differences, utilizing hydrophobic stationary phases (typically C18 or C8) with gradient elution employing aqueous and organic mobile phases [32] [34]. For H-Glu-Tyr-Glu-OH purity analysis, optimal separation conditions employ 0.1% trifluoroacetic acid in water as the aqueous phase and 0.1% trifluoroacetic acid in acetonitrile as the organic phase [35] [36].

Gradient conditions are optimized to achieve baseline resolution between the target peptide and potential impurities. Typical gradients range from 5-50% organic phase over 30-45 minutes, providing adequate peak capacity for impurity detection [35] [37]. Column temperature is maintained at 30-40°C to ensure consistent retention times and improve peak shapes [36] [38].

Detection occurs primarily at 214-220 nm, where peptide bonds exhibit maximum ultraviolet absorption [30] [39]. This wavelength provides uniform response for most peptide impurities, enabling accurate purity calculations based on peak area integration [31] [33]. Additional detection at 280 nm monitors aromatic amino acids, providing complementary information about tyrosine-containing fragments [32] [34].

Purity Calculation and Impurity Profiling

Peptide purity is calculated as the peak area of the target compound divided by the total area of all peaks detected in the chromatogram, expressed as a percentage [30] [39]. This approach assumes equivalent molar absorptivities for the target peptide and related impurities, which is generally valid for structurally similar compounds [31] [36].

Common impurities in synthetic H-Glu-Tyr-Glu-OH include deletion sequences (lacking one amino acid), truncated sequences, and products with incomplete deprotection [30] [37]. These impurities typically elute at different retention times than the target peptide due to altered hydrophobicity, enabling chromatographic resolution and quantification [35] [38].

Method validation requires demonstration of specificity through forced degradation studies, where the peptide is subjected to acidic, basic, oxidative, and thermal stress conditions [36] [40]. These studies reveal potential degradation pathways and ensure the analytical method can detect and quantify relevant impurities that may form during storage or processing [37] [41].

Two-Dimensional Liquid Chromatography Applications

Two-dimensional liquid chromatography approaches provide enhanced resolution for complex impurity profiles, particularly for isomeric impurities that co-elute in single-dimension separations [40] [42]. The first dimension typically employs conventional reversed-phase conditions for primary separation, while the second dimension uses orthogonal selectivity to resolve co-eluting compounds [36] [43].

For H-Glu-Tyr-Glu-OH analysis, effective second-dimension conditions include higher pH mobile phases (pH 5-7) with volatile buffer systems compatible with mass spectrometric detection [40] [42]. This approach enables detection of stereoisomers and other closely related impurities that are challenging to resolve using single-dimension methods [41] [43].

Peak purity assessment in pharmaceutical applications requires demonstration that the main peak contains only the target peptide without co-eluting impurities [40] [42]. Two-dimensional liquid chromatography coupled with mass spectrometry provides the analytical power necessary to confirm peak purity at the level required for regulatory submissions [36] [43].